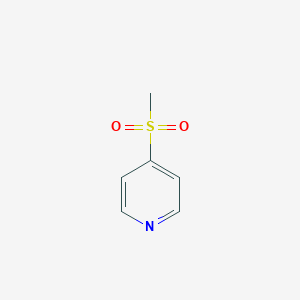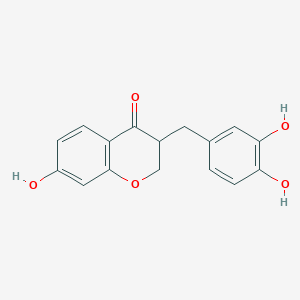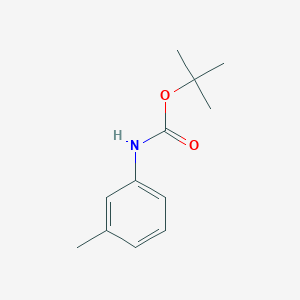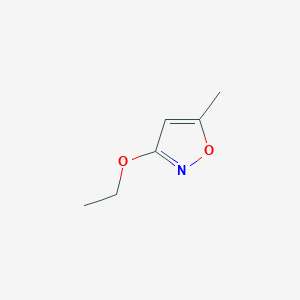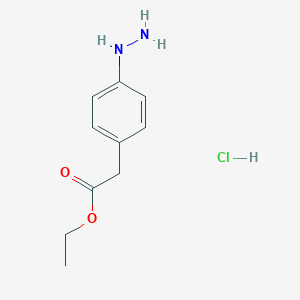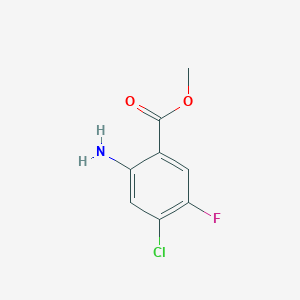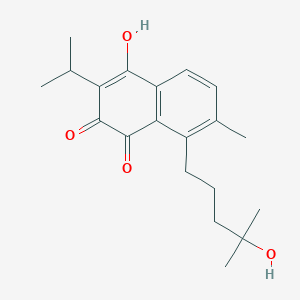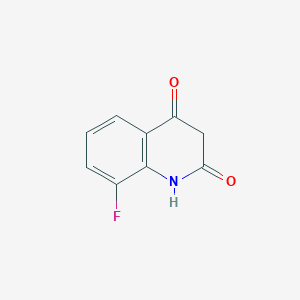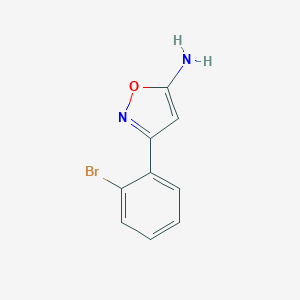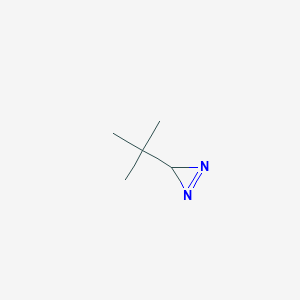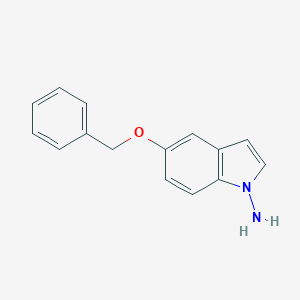
5-(Benzyloxy)-1H-indol-1-amine
Vue d'ensemble
Description
5-(Benzyloxy)-1H-indol-1-amine is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BOIA and has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
BOIA exerts its effects by binding to specific receptors in the brain and other tissues. It has been found to have affinity for serotonin receptors, specifically the 5-HT2A receptor. BOIA has also been found to have affinity for other receptors, including the dopamine D2 receptor and the sigma-1 receptor. The exact mechanism of action of BOIA is still being studied, but it is believed to modulate neurotransmitter release and affect neuronal activity.
Effets Biochimiques Et Physiologiques
BOIA has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of cell proliferation. BOIA has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
BOIA has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, BOIA also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
The potential applications of BOIA in various fields of scientific research are vast. Future research should focus on further elucidating the mechanism of action of BOIA and identifying its potential therapeutic applications. Additionally, research should focus on developing new methods for synthesizing BOIA and improving its solubility in aqueous solutions. Finally, research should focus on identifying potential side effects and toxicity of BOIA at different concentrations.
Conclusion:
In conclusion, BOIA is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is complex, and it exerts its effects by binding to specific receptors in the brain and other tissues. BOIA has several advantages for use in lab experiments, but it also has limitations. Future research should focus on further elucidating the mechanism of action of BOIA, identifying its potential therapeutic applications, and improving its solubility in aqueous solutions.
Applications De Recherche Scientifique
BOIA has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. BOIA has also been studied for its effects on the central nervous system and its potential use as a research tool in neuroscience.
Propriétés
Numéro CAS |
141287-47-0 |
|---|---|
Nom du produit |
5-(Benzyloxy)-1H-indol-1-amine |
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
5-phenylmethoxyindol-1-amine |
InChI |
InChI=1S/C15H14N2O/c16-17-9-8-13-10-14(6-7-15(13)17)18-11-12-4-2-1-3-5-12/h1-10H,11,16H2 |
Clé InChI |
WADNCQCBJJWDLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)N |
Synonymes |
5-(Benzyloxy)-1H-indol-1-amine |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

